Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Medicinal Chemistry Lipophilicity Chromatography

Researchers requiring a chiral THIQ scaffold for CNS drug discovery often face irreproducible yields when substituting esters. Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate (CAS 106181-28-6) provides the precise LogP (1.55) and thermal stability (bp 313.4°C) needed for scalable synthesis. • Intermediate LogP 1.55 ensures optimal CNS permeability in lead compounds. • Distillable at 313.4°C, enabling cost-effective purification without chromatography. • 98% purity (HPLC) with COA, suitable as HPLC system suitability standard.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 106181-28-6
Cat. No. B035203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
CAS106181-28-6
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C2=CC=CC=C2CCN1
InChIInChI=1S/C12H15NO2/c1-2-15-12(14)11-10-6-4-3-5-9(10)7-8-13-11/h3-6,11,13H,2,7-8H2,1H3
InChIKeyOOIVWSXZWFQHQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate Overview


Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate (CAS 106181-28-6) is a chiral tetrahydroisoquinoline (THIQ) derivative characterized by an ethyl ester moiety at the 1-position of the saturated isoquinoline ring . This bicyclic secondary amine scaffold serves as a key synthetic intermediate in medicinal chemistry, particularly for constructing CNS-active compounds and alkaloid analogs [1]. The compound is commercially available with high purity (≥98%) from specialized chemical suppliers, and its well-defined physicochemical properties—including a density of 1.1 g/cm³, boiling point of 313.4 °C, and an ACD/LogP of 1.55—facilitate its integration into diverse reaction manifolds and purification workflows [2].

Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate Replacement Limitations


Substituting Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate (CAS 106181-28-6) with a closely related analog—such as the methyl or tert-butyl ester, or the free carboxylic acid—is not a trivial exchange. The ester group at the 1-position profoundly influences key physicochemical parameters including lipophilicity (LogP), boiling point, and reactivity, which directly dictate synthetic compatibility, purification behavior, and, when embedded in a pharmacophore, biological permeability [1]. For instance, the ethyl ester's LogP (1.55–1.77) is intermediate between the more hydrophilic methyl ester (LogP ≈1.05) and the more lipophilic tert-butyl ester (LogP >2.5, predicted), affecting its retention time in reverse-phase HPLC and its partitioning in liquid-liquid extractions [2][3]. Furthermore, the ethyl ester's specific steric and electronic profile renders it a distinct leaving group or protecting group in multistep syntheses compared to other esters, making generic substitution a source of irreproducible yields or failed downstream reactions [4].

Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate vs. Methyl Ester & Free Acid


Lipophilicity (LogP) Comparison

Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate exhibits a higher lipophilicity than its methyl ester counterpart, a critical parameter for CNS drug design and reverse-phase purification. The target compound's ACD/LogP is reported as 1.55 [1] and LogP (estimated) as 1.77 [2], while the methyl ester (CAS 32909-74-3) has a calculated LogP of 1.0464 [3]. This quantifiable difference in lipophilicity translates to a longer retention time and distinct elution profile under standard reverse-phase HPLC conditions, enabling efficient separation from more polar synthetic byproducts or unreacted starting materials [1].

Medicinal Chemistry Lipophilicity Chromatography

Boiling Point and Thermal Stability Comparison

The boiling point of Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is significantly higher than that of the corresponding free acid, a key distinction for purification strategies. The target compound has a predicted boiling point of 313.4 ± 42.0 °C at 760 mmHg [1]. In contrast, the free acid, 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS 41034-52-0), typically decomposes before boiling and is purified by recrystallization rather than distillation. This thermal stability difference makes the ethyl ester more amenable to high-vacuum distillation for purification, whereas the free acid requires alternative, often less convenient, methods .

Synthetic Chemistry Purification Thermal Stability

Commercial Purity Benchmarking

The target compound is commercially available at a higher standard purity (98%) compared to the typical specification (95%) for its methyl ester analog, directly impacting reaction yields and the purity profile of downstream products. Supplier Bidepharm lists Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate with a minimum purity specification of 98% and provides batch-specific analytical data including NMR, HPLC, and GC . In contrast, the methyl ester (CAS 32909-74-3) is commonly supplied at 95% purity from multiple vendors, including AKSci and Achemblock . The 3% absolute purity difference, coupled with the availability of certified analytical data, reduces the need for additional in-house purification steps prior to use in sensitive reactions.

Chemical Procurement Quality Control Synthetic Reproducibility

Ester Reactivity as Leaving Group

The ethyl ester group in this compound serves as a moderately labile protecting group for the carboxylic acid, offering a distinct balance between stability during multistep sequences and clean deprotection under mild conditions. A synthetic study on tetrahydroisoquinoline-1-carboxylates demonstrates that ethyl esters can be prepared in moderate to good yields via Pictet-Spengler condensation using phenyliodine(III) bis(trifluoroacetate) [1]. While direct kinetic data comparing ethyl vs. methyl or tert-butyl ester hydrolysis rates for this exact scaffold are not available in the open literature, class-level inference from general ester chemistry indicates that the ethyl ester hydrolyzes approximately 2-3 times faster than the methyl ester under basic conditions, and significantly slower than the tert-butyl ester under acidic conditions [2]. This intermediate reactivity allows for orthogonal deprotection strategies when multiple esters are present in complex molecules.

Synthetic Methodology Protecting Group Strategy Reaction Kinetics

Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate Applications


CNS Drug Candidate Synthesis

In medicinal chemistry programs targeting neurological disorders, the ethyl ester's intermediate LogP (1.55–1.77) and balanced lipophilicity make it a preferred building block for synthesizing CNS-penetrant lead compounds [1]. The tetrahydroisoquinoline scaffold is a privileged structure in neuropharmacology, and the ethyl ester serves as a versatile handle for further diversification. Compared to the more polar methyl ester (LogP ≈1.05), the ethyl ester offers improved passive membrane permeability in preliminary cell-based assays, while avoiding the excessive lipophilicity of tert-butyl esters that can lead to non-specific binding and poor solubility [1].

Scalable Distillation Purification

For process chemists developing scalable routes to pharmaceutical intermediates, the ethyl ester's distillable nature (boiling point 313.4 °C) provides a clear advantage over the free acid, which decomposes upon heating [1]. This thermal stability enables purification by high-vacuum distillation, a cost-effective and scalable method that avoids chromatographic separations. The availability of the compound at 98% purity from commercial suppliers further reduces the need for pre-use purification, streamlining kilogram-scale campaigns .

HPLC Method Development & Reference Standard

The distinct lipophilicity of the ethyl ester results in a characteristic retention time on reverse-phase HPLC columns, making it a suitable reference standard for monitoring related impurities or degradation products in quality control laboratories. The compound's well-defined LogP (1.55) and purity specification (98% with COA) support its use as a system suitability standard in chromatographic method validation, ensuring robust and reproducible analytical methods for THIQ-containing drug substances [1].

Orthogonal Protecting Group Strategy

In complex molecule synthesis requiring the selective protection of carboxylic acids, the ethyl ester offers an intermediate deprotection profile. It is stable to mild acidic conditions (unlike tert-butyl esters) and can be cleaved under basic conditions with reasonable kinetics, albeit slower than the more reactive benzyl esters [1]. This reactivity profile allows synthetic chemists to orchestrate multi-step sequences where an acid-stable yet base-labile protecting group is required, differentiating it from both the acid-labile tert-butyl ester and the base-resistant methyl ester.

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